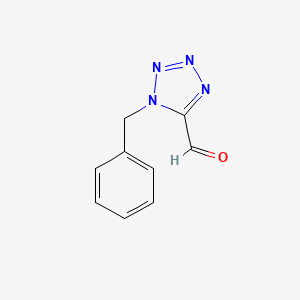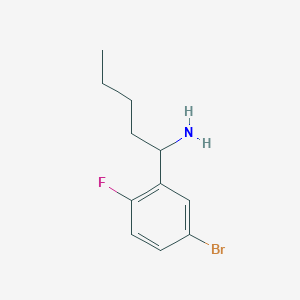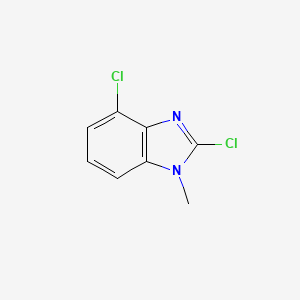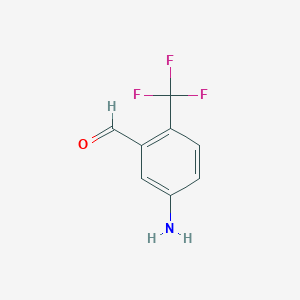![molecular formula C7H4ClFN2 B13033681 7-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13033681.png)
7-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine: is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring, with chlorine and fluorine substituents at the 7 and 3 positions, respectively. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of halogenated pyridine derivatives as starting materials, which undergo cyclization in the presence of a base and a suitable solvent. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 7-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine serves as a valuable building block for the construction of more complex molecules
Biology and Medicine: The compound has shown potential in medicinal chemistry as a scaffold for the development of new drugs. It has been investigated for its activity against various biological targets, including enzymes and receptors involved in disease pathways. Research has shown that derivatives of this compound can exhibit anticancer, antiviral, and antimicrobial properties.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the production of dyes, pigments, and other functional materials.
Mécanisme D'action
The mechanism of action of 7-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, in the case of anticancer activity, the compound may inhibit the activity of enzymes involved in cell proliferation, thereby preventing the growth of cancer cells. The exact molecular pathways involved depend on the specific biological target and the nature of the interaction.
Comparaison Avec Des Composés Similaires
- 4-Chloro-1H-pyrrolo[3,2-c]pyridine
- 5-Chloro-1H-pyrrolo[2,3-b]pyridine
- 7-Chloro-1H-pyrrolo[2,3-c]pyridine
Comparison: Compared to similar compounds, 7-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of both chlorine and fluorine substituents. This dual substitution can significantly influence its chemical reactivity and biological activity. For instance, the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the chlorine atom can affect its electronic properties and binding affinity to biological targets. These unique features make this compound a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C7H4ClFN2 |
|---|---|
Poids moléculaire |
170.57 g/mol |
Nom IUPAC |
7-chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C7H4ClFN2/c8-5-2-10-1-4-6(9)3-11-7(4)5/h1-3,11H |
Clé InChI |
LQMOQJAQABXMSB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=CN=CC(=C2N1)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,3-BIs[(2r,5r)-2,5-dimethyl-phospholanyl]maleic anhydride(2,5-norbornadiene)rhodium(i) tetrafluoroborate](/img/structure/B13033630.png)
![2-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)-2-aminoethan-1-OL](/img/structure/B13033631.png)
![(3S)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13033634.png)

![2-(Dimethylamino)-4H-thieno[3,2-b]pyrrole-5-carboxylicacid](/img/structure/B13033646.png)

![Methyl 6-hydroxy-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B13033652.png)

![3,8-Dichloroimidazo[1,2-A]pyridine](/img/structure/B13033667.png)
![Ethyl 8-aminobicyclo[3.2.1]octane-3-carboxylate hcl](/img/structure/B13033672.png)
